Lipophilicity-Driven Differentiation from Unsubstituted Phenyl Analog
The target compound's computed lipophilicity (XLogP3 = 4.9) places it above the typical optimal CNS range, distinguishing it from the less lipophilic N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide analog (computed XLogP3 ~3.0–3.5 for the unsubstituted phenyl variant) [1]. This difference, driven by the 3,4-dichloro substitution, may impact membrane permeability and non-specific binding, a critical consideration for in vitro assay design.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide (unsubstituted phenyl analog); approximate computed XLogP3 range: 3.0–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.9 units |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm |
Why This Matters
A higher logP value can necessitate different solubilization strategies (e.g., DMSO stock concentration limits) and affects free fraction in biological assays, directly impacting experimental reproducibility and procurement decisions when selecting a tool compound from a structural series.
- [1] PubChem Compound Summary for CID 92082730, N-(3,4-dichlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide. View Source
